5-(2-Chloro-4-nitrophenoxy)-1,2-benzothiazole
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Overview
Description
5-(2-Chloro-4-nitrophenoxy)-1,2-benzothiazole is a chemical compound that belongs to the class of benzothiazoles It is characterized by the presence of a benzothiazole ring substituted with a 2-chloro-4-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-nitrophenoxy)-1,2-benzothiazole typically involves the reaction of 2-chloro-4-nitrophenol with 2-aminobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-nitrophenoxy)-1,2-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF).
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Major Products Formed
Substitution: Products with substituted nucleophiles.
Reduction: Amino derivatives.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-nitrophenoxy)-1,2-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloro-4-nitrophenoxy)nicotinic acid
- N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide
- 4-(3-Amino-2-chloro-4-nitrophenoxy)phenol
Uniqueness
5-(2-Chloro-4-nitrophenoxy)-1,2-benzothiazole is unique due to its specific substitution pattern and the presence of both nitro and chloro groups on the phenoxy ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89721-70-0 |
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Molecular Formula |
C13H7ClN2O3S |
Molecular Weight |
306.72 g/mol |
IUPAC Name |
5-(2-chloro-4-nitrophenoxy)-1,2-benzothiazole |
InChI |
InChI=1S/C13H7ClN2O3S/c14-11-6-9(16(17)18)1-3-12(11)19-10-2-4-13-8(5-10)7-15-20-13/h1-7H |
InChI Key |
ORRLOFFDQGAFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=CC3=C(C=C2)SN=C3 |
Origin of Product |
United States |
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